(2E)-1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
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Overview
Description
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a p-tolyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with p-tolylacetylene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyrazole ring or the propenone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted pyrazoles or propenones.
Scientific Research Applications
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are often mediated through pathways involving oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-(p-tolyl)prop-2-en-1-one: Similar structure but with a phenyl group instead of a methyl-pyrazole moiety.
1-(1-Methyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
The uniqueness of 1-(1-Methyl-1H-pyrazol-4-yl)-3-(p-tolyl)prop-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14N2O |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H14N2O/c1-11-3-6-13(7-4-11)14(17)8-5-12-9-15-16(2)10-12/h3-10H,1-2H3 |
InChI Key |
WWGUUDGKKDWVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2)C |
Origin of Product |
United States |
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